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3-Hydroxy-3-methylnonan-2-one - 88630-72-2

3-Hydroxy-3-methylnonan-2-one

Catalog Number: EVT-14523171
CAS Number: 88630-72-2
Molecular Formula: C10H20O2
Molecular Weight: 172.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Hydroxy-3-methylnonan-2-one is a chiral compound that belongs to the class of ketones. It is recognized for its significance in flavor chemistry, particularly as a flavoring agent in food products. The compound is characterized by its unique molecular structure, which contributes to its sensory properties. The synthesis of this compound has garnered interest due to its applications in various scientific fields, including biochemistry and organic synthesis.

Source

3-Hydroxy-3-methylnonan-2-one can be derived from natural sources, particularly in certain flavors found in green tea. Its presence in these natural products highlights the importance of understanding its synthesis and properties for both analytical and industrial applications.

Classification

The compound is classified as a ketone, specifically a tertiary alcohol due to the presence of the hydroxyl group attached to a carbon atom that is connected to two other carbon atoms. This classification plays a crucial role in determining its reactivity and interactions with other substances.

Synthesis Analysis

Methods

The synthesis of 3-hydroxy-3-methylnonan-2-one can be achieved through various methods, including enzymatic approaches and traditional organic synthesis techniques.

  1. Enzymatic Synthesis: A notable method involves the use of enzymes such as acetylacetoin synthase and acetylacetoin reductase from Bacillus licheniformis. These enzymes catalyze the homo-coupling of 2,3-octanedione to produce enantioenriched forms of the compound .
  2. Traditional Organic Synthesis: Traditional methods include the use of palladium-catalyzed reactions for oxidation processes, which can convert suitable precursors into the desired ketone .

Technical Details

The enzymatic method provides high selectivity and yields optically pure enantiomers, which are essential for flavor applications. The traditional methods often require careful control of reaction conditions to optimize yield and purity.

Molecular Structure Analysis

Structure

The molecular formula for 3-hydroxy-3-methylnonan-2-one is C₉H₁₈O₂. Its structure features a hydroxyl group (-OH) attached to a carbon that also holds a methyl group (–CH₃) and is part of a larger nonane chain.

Data

The compound's structural characteristics can be analyzed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), which confirm its identity and purity.

Chemical Reactions Analysis

Reactions

3-Hydroxy-3-methylnonan-2-one participates in various chemical reactions typical of ketones, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone under specific conditions.
  • Reduction: The carbonyl group can undergo reduction reactions, leading to the formation of alcohols or other derivatives.

Technical Details

These reactions often require specific catalysts or reagents to facilitate transformations while maintaining selectivity towards desired products.

Mechanism of Action

Process

The mechanism of action for 3-hydroxy-3-methylnonan-2-one primarily involves its interactions with biological systems, where it may serve as a flavoring compound or influence sensory perceptions.

  1. Flavor Profile: Its unique structure allows it to interact with taste receptors, contributing to its flavor profile.
  2. Biochemical Interactions: It may also participate in metabolic pathways or act as an intermediate in biochemical reactions.

Data

Studies utilizing chromatography have demonstrated the compound's presence in various food matrices, affirming its role as an important flavor component .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a colorless liquid.
  • Boiling Point: Specific boiling point data varies but generally falls within typical ranges for ketones.

Chemical Properties

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Generally stable under standard conditions but sensitive to strong oxidizing agents.

Relevant Data or Analyses

Characterization through spectroscopy provides insights into its physical state and reactivity under different conditions.

Applications

Scientific Uses

3-Hydroxy-3-methylnonan-2-one has significant applications in:

  1. Flavor Chemistry: Used extensively as a flavoring agent due to its pleasant aroma and taste profile.
  2. Analytical Chemistry: Employed as an analytical standard for chiral separations in food authenticity studies.
  3. Biochemical Research: Investigated for its potential roles in metabolic pathways related to flavor compounds.

The continued study of 3-hydroxy-3-methylnonan-2-one not only enhances our understanding of flavor chemistry but also opens avenues for its application in food science and biochemistry.

Biosynthetic Pathways and Precursor Metabolism

Enzymatic Mechanisms in Microbial Synthesis of 3-Hydroxy-3-methylnonan-2-one

The microbial biosynthesis of 3-hydroxy-3-methylnonan-2-one (a key flavor compound in green tea) proceeds via a specialized enzymatic cascade. Research identifies a two-step chemo-enzymatic pathway in Bacillus licheniformis as pivotal:

  • Acetylacetoin Synthase (AAS): This thiamine diphosphate (ThDP)-dependent enzyme initiates synthesis by catalyzing the carboligation between 2,3-octanedione and pyruvate. The reaction yields the precursor 3-hydroxy-3-methylnonane-2,4-dione (structurally analogous to 3-hydroxy-3-methylnonan-2-one, differing only by an additional carbonyl group at C4) [2].
  • Acetylacetoin Reductase (AAR): An NADH-dependent reductase subsequently reduces the C4 carbonyl group of the dione intermediate, generating the chiral alcohol 3-hydroxy-3-methylnonan-2-one [2].

This coupled AAS-AAR system enables high-yield, stereoselective production under mild conditions, leveraging bacterial metabolism to bypass complex chemical synthesis routes.

Role of Thiamine Diphosphate-Dependent Enzymes in Carboligation Reactions

Thiamine diphosphate (ThDP)-dependent enzymes, including AAS, are indispensable for forming the tertiary alcohol scaffold and asymmetric carbon-carbon bonds in 3-hydroxy-3-methylnonan-2-one. Key characteristics include:

  • Catalytic Mechanism: ThDP acts as an electron sink. Its thiazolium ring forms a reactive ylide, facilitating nucleophilic attack on the carbonyl carbon of pyruvate. This generates a hydroxyethyl-ThDP intermediate, which attacks 2,3-octanedione to form the C-C bond and the tertiary alcohol at C3 [2] [5].
  • Domain Architecture: ThDP enzymes like AAS feature conserved pyrophosphate (PP) and pyrimidine (PYR) domains for cofactor binding and activation. The PP domain contains the conserved GDG motif, while the PYR domain houses the catalytic glutamate residue essential for proton transfer [5].
  • Classification & Diversity: AAS belongs to the DC (decarboxylase) superfamily of ThDP enzymes (representing 35% of known ThDP-dependent sequences). These enzymes specialize in non-oxidative decarboxylation and C-C bond formation via umpolung chemistry [5].

Table 1: Key Features of ThDP-Dependent Enzymes in Flavor Compound Synthesis

FeatureDescriptionRelevance to 3-Hydroxy-3-methylnonan-2-one
Core DomainsPP domain (GDG motif), PYR domain (catalytic glutamate)Essential for ThDP binding and carboligation activity of AAS
Catalytic CofactorsThDP, Mg²⁺ (or other divalent cations)Mg²⁺ optimizes AAS activity by stabilizing ThDP conformation
SuperfamilyDC (Decarboxylases)AAS classified within this group
Reaction TypeUmpolung (polarity reversal) carboligationEnables nucleophilic addition of pyruvate to 2,3-octanedione

Substrate Specificity and Stereochemical Control in Flavor Compound Biogenesis

The enzymatic synthesis of 3-hydroxy-3-methylnonan-2-one exhibits strict substrate selectivity and enantioselectivity:

  • Substrate Specificity: AAS displays narrow substrate tolerance. It efficiently utilizes pyruvate and C7-C9 linear α-diketones (e.g., 2,3-octanedione), but activity drops significantly with branched-chain or shorter/longer diketones. This specificity ensures precise chain length for the target flavor molecule [2].
  • Stereochemical Control: The AAS-AAR cascade produces enantiomerically pure (3R)- or (3S)-3-hydroxy-3-methylnonan-2-one, depending on bacterial strain and reductase stereopreference. Natural abundance analysis in green tea reveals a scalemic mixture (non-racemic), with the (3R)-enantiomer predominating (≥85% enantiomeric excess). This stereochemical bias arises from enzymatic chirality transfer during carboligation and reduction [2].
  • Analytical Validation: Chiral NMR and GC analysis using synthetic enantiomer standards confirmed the absolute configuration and enantiomeric ratio in natural tea extracts. This highlights the critical role of stereochemistry in flavor perception [2].

Table 2: Stereochemical Profile of 3-Hydroxy-3-methylnonan-2-one in Natural and Synthetic Contexts

SourcePredominant EnantiomerEnantiomeric Excess (ee)Key Determinant
Green Tea (Natural)(3R)≥85%Enantioselective microbial enzymes in tea processing
B. licheniformis AAS-AAR(3R) or (3S)>99%Controlled by reductase stereospecificity
Chemical SynthesisRacemic0%Lack of chiral catalysts in racemic route

Properties

CAS Number

88630-72-2

Product Name

3-Hydroxy-3-methylnonan-2-one

IUPAC Name

3-hydroxy-3-methylnonan-2-one

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

InChI

InChI=1S/C10H20O2/c1-4-5-6-7-8-10(3,12)9(2)11/h12H,4-8H2,1-3H3

InChI Key

JAFFMNXWRHEYBX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(C(=O)C)O

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